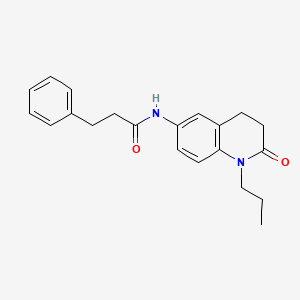

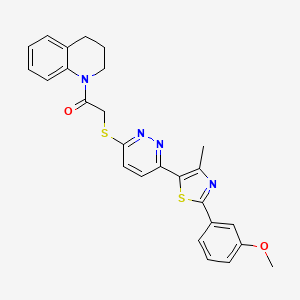

N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)-phenyl)amino) benzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetra-methyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Isoxazole Synthesis

The isoxazole scaffold is a five-membered heterocyclic ring commonly found in many commercially available drugs. In drug discovery, it’s essential to explore new eco-friendly synthetic strategies. While most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions, metal-catalyzed approaches suffer from drawbacks such as high costs, toxicity, and waste generation. Researchers have explored alternate metal-free synthetic routes for isoxazole synthesis . These pathways offer potential advantages in terms of sustainability and efficiency.

Biological Activity

The compound’s structure suggests potential biological relevance. Researchers have evaluated its effects on various enzymes, including human recombinant alkaline phosphatase isoforms (h-TNAP, h-IAP, h-PLAP, and h-GCAP). Investigating its interactions with these enzymes provides insights into its pharmacological properties .

Anti-Inflammatory and Analgesic Activity

Thiazolidinone-containing compounds, which share structural similarities with isoxazoles, have demonstrated anti-inflammatory and analgesic effects. The presence of the isoxazole ring in our compound may contribute to similar activities. Further studies are needed to explore its potential in pain management and inflammation .

Bromodomain and Extra-Terminal (BET) Inhibition

Bromodomain-containing proteins (BRDs) play crucial roles in gene regulation. Researchers have investigated the inhibitory effects of synthesized compounds on BRD4, a member of the BET family. The compound’s ability to modulate BRD4 activity could have implications in cancer therapy and other diseases .

Crystal Structure and Computational Studies

The compound’s crystal structure has been determined using X-ray diffraction. Additionally, density functional theory (DFT) calculations have provided insights into its optimized molecular structure. Understanding its conformation and electronic properties aids in predicting its behavior and interactions .

properties

IUPAC Name |

N-[2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-11-13(12(2)24-21-11)10-17(22)19-14-6-3-4-7-15(14)20-18(23)16-8-5-9-25-16/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNILSJNPTVBLAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate](/img/structure/B2807638.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2807644.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807645.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2807653.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2807658.png)